![molecular formula C24H23BrN2O5 B5172874 1-(4-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate](/img/structure/B5172874.png)
1-(4-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzyl)-4-(1-naphthoyl)piperazine oxalate, commonly known as BB-22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the family of designer drugs, which are chemically engineered to mimic the effects of natural cannabinoids like THC (Tetrahydrocannabinol). BB-22 is a potent agonist of the CB1 and CB2 receptors, which are the primary targets of the endocannabinoid system in the human body.
Mécanisme D'action
BB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to the release of neurotransmitters like dopamine, serotonin, and GABA. This results in various physiological and psychological effects, including pain relief, relaxation, and altered perception.
Biochemical and Physiological Effects:
BB-22 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and antiemetic effects. It has also been shown to affect the cardiovascular system, respiratory system, and gastrointestinal system. BB-22 has been shown to have a high affinity for the CB1 receptor, which is primarily responsible for the psychoactive effects of cannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
BB-22 has several advantages for lab experiments, including its potent agonist activity, high affinity for the CB1 receptor, and ability to mimic the effects of natural cannabinoids. However, it also has some limitations, including its potential for abuse and addiction, as well as its lack of specificity for the CB1 receptor.
Orientations Futures
There are several future directions for research on BB-22, including its potential for use as a therapeutic agent for pain relief, inflammation, and nausea. It could also be used to study the effects of synthetic cannabinoids on the endocannabinoid system and their potential for abuse and addiction. Further research is needed to determine the long-term effects of BB-22 on the human body and its potential for clinical use.
Conclusion:
In conclusion, BB-22 is a synthetic cannabinoid that has been extensively studied in scientific research for its effects on the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects, as well as effects on the cardiovascular, respiratory, and gastrointestinal systems. BB-22 has several advantages for lab experiments, but also has limitations and potential risks. Future research is needed to determine the full potential of BB-22 for clinical use and to better understand its effects on the human body.
Méthodes De Synthèse
BB-22 is synthesized using a multi-step process that involves the reaction of 1-naphthaldehyde with piperazine, followed by the reaction of the resulting compound with 4-bromobenzyl chloride. The final product is obtained by reacting the intermediate compound with oxalic acid. The purity and yield of BB-22 can be improved by using different solvents and purification techniques.
Applications De Recherche Scientifique
BB-22 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological and pathological processes. It has been shown to have analgesic, anti-inflammatory, and antiemetic effects in animal models. BB-22 has also been used to study the effects of synthetic cannabinoids on the brain and behavior, including their potential for abuse and addiction.
Propriétés
IUPAC Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O.C2H2O4/c23-19-10-8-17(9-11-19)16-24-12-14-25(15-13-24)22(26)21-7-3-5-18-4-1-2-6-20(18)21;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAWZNCOFKCFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC4=CC=CC=C43.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.